5-chloro-2-ethynyl-3-methylpyridine
Description
Structure
3D Structure
Properties
CAS No. |
1256812-24-4 |
|---|---|
Molecular Formula |
C8H6ClN |
Molecular Weight |
151.59 g/mol |
IUPAC Name |
5-chloro-2-ethynyl-3-methylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3 |
InChI Key |
MRVYFCYKUDRLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C#C)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 Ethynyl 3 Methylpyridine and Analogous Architectures
Precursor Synthesis and Halogenation Strategies
The synthesis of the target molecule fundamentally depends on the creation of a suitably substituted pyridine (B92270) precursor. This involves strategic halogenation, a process that can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards typical electrophilic aromatic substitution. nih.gov Consequently, halogenation of pyridines often necessitates harsh reaction conditions or specialized reagents to achieve the desired regioselectivity and yield. nih.govyoutube.com
Directed Chlorination of Methylpyridine and Related Pyridines
The direct chlorination of methylpyridines is a key strategy for producing essential precursors. The position of the methyl group significantly influences the outcome of the chlorination reaction. For instance, the chlorination of 2-methylpyridine (B31789) (α-picoline) can be directed to either the side chain or the aromatic nucleus depending on the reaction conditions. Vapor-phase chlorination at high temperatures (200-400°C) tends to favor nuclear chlorination, producing a mixture of chlorinated methylpyridines. google.com Radical chlorination under high-temperature conditions is a common industrial approach for functionalizing the electron-poor pyridine ring. youtube.com
The presence of an activating group, even a weakly activating one like a methyl group, can influence the position of electrophilic attack, although the inherent electronic properties of the pyridine ring remain dominant. youtube.com For example, 3-methylpyridine (B133936) is a crucial starting material for producing 2-chloro-5-methylpyridine, a key intermediate in the synthesis of various agrochemicals. agropages.com This transformation highlights the industrial relevance of regioselective chlorination.
| Starting Material | Reagents & Conditions | Major Product(s) | Yield | Reference |
|---|---|---|---|---|
| 2-Methylpyridine | Cl2 (gas), steam, 240-275°C | Monochloromethyl pyridine, Dichloromethyl pyridine | 64.5% (mono), 25.5% (di) | google.com |
| 3-Methylpyridine | Stepwise chlorination | 2-Chloro-5-methylpyridine | N/A | agropages.com |
| Pyridine | Cl2 (gas), vapor phase, high temp. | Tetrachloropyridine | 73% | youtube.com |
Pathways to Halogenated Pyridine Building Blocks
Halopyridines are fundamental building blocks in organic synthesis, providing a versatile handle for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution (SNAr). nih.govacs.org The synthesis of these crucial intermediates can be approached in several ways beyond direct chlorination of the parent heterocycle.
One common method involves the conversion of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, facilitating nucleophilic substitution. acs.org Treatment of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at these positions. acs.org Similarly, hydroxypyridines (or their tautomeric pyridone forms) can be converted to chloropyridines using reagents such as POCl₃ at high temperatures. acs.org
More recent strategies focus on developing milder and more selective halogenation methods. For instance, researchers have designed phosphine (B1218219) reagents that can be installed on the pyridine ring and subsequently displaced by a halide nucleophile, allowing for the halogenation of a broad range of unactivated pyridines under less strenuous conditions. nih.govacs.org
Introduction of the Ethynyl (B1212043) Moiety via Carbon-Carbon Coupling Reactions
With a chlorinated pyridine precursor in hand, the next critical step is the introduction of the ethynyl group at the 2-position. This is typically achieved through transition-metal-catalyzed carbon-carbon bond-forming reactions, which have become a cornerstone of modern organic synthesis.
Palladium-Catalyzed Sonogashira Cross-Coupling for Terminal Alkynylation
The Sonogashira reaction is the most prominent and widely used method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction employs a palladium catalyst, typically a Pd(0) complex, in conjunction with a copper(I) co-catalyst (e.g., CuI). wikipedia.orgmdpi.com The reaction is generally carried out in the presence of an amine base, such as triethylamine (B128534) or piperidine, which serves both as a base and often as the solvent. libretexts.org
The catalytic cycle is understood to involve two interconnected cycles. libretexts.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition into the aryl-halide bond (e.g., the C-Cl bond of the pyridine precursor). youtube.com In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide. youtube.com This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is the reductive elimination from the resulting palladium complex, which yields the alkyne-substituted pyridine product and regenerates the active Pd(0) catalyst. youtube.com
The Sonogashira coupling is highly versatile and has been successfully applied to a wide range of pyridine substrates, including chloro-, bromo-, and iodopyridines. wikipedia.orgnih.gov While aryl iodides and bromides are generally more reactive, conditions have been developed to effectively couple the less reactive but more readily available aryl chlorides. rsc.org
| Pyridine Substrate | Alkyne | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,6-Dibromopyridine | 4-Functionalized-2-ethynylanilines | Pd catalyst, CuI | Basic MeOH or EtOH | 2,6-bis(2-Anilinoethynyl)pyridines | Good to excellent | nih.gov |
| Aryl Halides (including chlorides) | Terminal Alkynes | POPd (Palladium–phosphinous acid) | Water, air atmosphere, pyrrolidine (B122466) or NaOH | Disubstituted alkynes | Up to 91% | rsc.org |
| Iodobenzene | Phenylacetylene | [Pd(PPh3)2Cl2], CuI | Amine base | Diphenylacetylene | High | wikipedia.org |
| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0), Cu(I) | Amine base | 4-Alkynyl-2-bromo-quinoline | Regioselective | libretexts.org |
Alternative Methodologies for Ethynylation of Pyridine Nuclei
While the Sonogashira reaction is the workhorse for pyridine alkynylation, alternative methods have been developed. Concerns over the potential for homocoupling of the terminal alkyne (Glaser coupling), a common side reaction promoted by the copper co-catalyst, have spurred the development of copper-free Sonogashira protocols. nih.gov These reactions often require different ligand systems for the palladium catalyst to facilitate the reaction in the absence of copper. organic-chemistry.org
Another innovative approach involves the deoxygenative alkynylation of heterocyclic N-oxides. acs.org This method allows for the direct C-H functionalization at the 2-position of a pyridine N-oxide with a terminal alkyne. The reaction proceeds through alkynylation and deoxygenation in a single step, offering a different and potentially more atom-economical route to 2-ethynylpyridines. acs.org
Regioselective Methyl Group Installation and Modification in Pyridine Synthesis
The final structural element to consider is the methyl group at the 3-position. The regioselective installation of substituents is a central theme in heterocyclic chemistry. Rather than attempting to methylate a pre-formed 2,5-dichloropyridine, a more common and controlled strategy is to construct the pyridine ring with the methyl group already in place.
Numerous named reactions exist for the de novo synthesis of pyridine rings from acyclic precursors, which allows for precise control over the substitution pattern. numberanalytics.com Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are powerful methods for assembling polysubstituted pyridines. acsgcipr.org By choosing appropriately substituted starting materials, one can build the desired 3-methylpyridine framework directly. For instance, the reaction of specific aldehydes, alkynes, and an ammonia (B1221849) source can be catalyzed by rhodium or iron complexes to yield pyridines. acsgcipr.org
The synthesis of 3-methylpyridine itself is a large-scale industrial process, often achieved through the gas-phase reaction of acetaldehyde, formaldehyde, and ammonia over a heterogeneous catalyst. agropages.comgoogle.com Once the 3-methylpyridine core is formed, it can be carried through the halogenation and ethynylation steps described previously to arrive at the final target molecule, 5-chloro-2-ethynyl-3-methylpyridine.
Chemo- and Regioselective Synthesis Considerations for this compound
The most direct and common strategy for the synthesis of this compound involves a palladium-catalyzed Sonogashira coupling. This reaction typically joins a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The primary challenge and consideration in synthesizing this specific molecule lies in the selective reaction at the C-2 position of a suitably substituted pyridine precursor.
A logical precursor for this synthesis is a dihalogenated 3-methylpyridine, such as 2-chloro-5-bromo-3-methylpyridine or 2-chloro-5-iodo-3-methylpyridine (B1371285) . The key to a successful synthesis is controlling the regioselectivity—ensuring the ethynyl group attaches at the desired position.
Chemo- and Regioselectivity in Sonogashira Coupling:
The regiochemical outcome of the Sonogashira reaction on a polyhalogenated pyridine is governed by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to the palladium(0) catalyst is I > Br > Cl > F. libretexts.org This reactivity difference is the primary tool for achieving selectivity.
Using a 2-chloro-5-bromo- or 2-chloro-5-iodo-3-methylpyridine precursor: The Sonogashira coupling will preferentially occur at the more reactive C-5 position (bearing the bromo or iodo group) over the less reactive C-2 chloro position. This would lead to the synthesis of a 2-chloro-5-ethynylpyridine (B33263) derivative, not the desired 2-ethynyl isomer.
Using a 2,5-dichloro-3-methylpyridine (B1300166) precursor: When the halogens are identical, the selectivity is determined by the electronic properties of the carbon atoms. The C-2 position of the pyridine ring is more electron-deficient than the C-5 position, making it more susceptible to oxidative addition. However, achieving high selectivity can be challenging. Studies on the Sonogashira coupling of 4,6-dichloro-2-pyrone have shown that the reaction proceeds with high regioselectivity for the 6-position, which is electronically analogous to the 2-position of a pyridine ring. nih.gov
Catalyst and Ligand Control: In cases with competing reaction sites, the choice of palladium catalyst and phosphine ligands can significantly influence regioselectivity. For instance, in the coupling of diiodopurines, monodentate ligands like triphenylphosphine (B44618) (PPh₃) favor reaction at the C2-I bond, while bidentate ligands can switch the selectivity to the C8 position. rsc.org This principle of catalyst control is a critical consideration for directing the alkynylation to the C-2 position of a di-halogenated pyridine.
A plausible synthetic route to This compound would therefore start from 2-chloro-3-iodo-5-methylpyridine or a similar precursor where the more reactive halogen is at the C-2 position. However, the synthesis of such a precursor can be complex. A more common approach would be to start with a precursor like 3-amino-2-chloro-5-methylpyridine , convert the amino group into an iodo group via a Sandmeyer reaction to yield 2-chloro-3-iodo-5-methylpyridine , and then perform the Sonogashira coupling. chemicalbook.com
The table below illustrates typical conditions for Sonogashira reactions on related chloro-substituted pyridine substrates, which can be adapted for the synthesis of the target compound.
| Precursor | Alkyne Reagent | Catalyst System (mol%) | Base/Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3-bromo-5-chloropyridine | 1-Decyne | Pd(CF₃COO)₂ (2.5), PPh₃ (5.0), CuI (5.0) | Et₃N / DMF | 100 | 90 | libretexts.org |
| 4,6-Dichloro-2-pyrone | Phenylacetylene | Pd(dba)₂ (2.5), PPh₃ (10), CuI (5.0) | Et₃N / THF | 20 | 91 | nih.gov |
| 5-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15), CuI (30) | Et₃N / THF | RT | Low (25) | researchgate.net |
Advanced Synthetic Strategies for Complex 2-Ethynylpyridine (B158538) Derivatives
While the Sonogashira coupling of halo-pyridines is a robust and traditional method, recent advancements in organic synthesis have introduced novel strategies that offer alternative pathways, often with improved efficiency, selectivity, and functional group tolerance. These methods are particularly relevant for the construction of complex 2-ethynylpyridine derivatives.
Deoxygenative C-2 Alkynylation of Pyridine N-Oxides
A powerful strategy for the regioselective functionalization of the C-2 position of pyridines involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, making the C-2 and C-6 positions susceptible to attack. Recent methodologies have been developed that achieve a direct, one-step deoxygenative alkynylation.
This transformation can be accomplished under metal-free conditions or with transition-metal catalysis. A notable approach involves a deoxygenative C-2 alkynylation of heterocyclic N-oxides under ball-milling conditions, which is both sustainable and economically viable. This method avoids the need for pre-functionalization of the pyridine ring with a halogen, proceeding via a radical-mediated pathway. The reaction tolerates a wide range of electron-donating and electron-withdrawing substituents on both the pyridine N-oxide and the alkyne partner.
Direct C-H Alkynylation
Direct C-H bond functionalization represents one of the most step-economical approaches in modern synthesis. Instead of relying on a pre-installed halogen, these methods activate a C-H bond directly for coupling. The C-2 direct alkynylation of 3H-imidazo[4,5-b]pyridine derivatives has been successfully demonstrated using gem-dibromoalkenes as alkyne precursors with a copper catalyst. This C-H alkynylation method is compatible with various substitutions, providing a straightforward route to 2-alkynyl-substituted heterocycles. justia.com While challenging on simple pyridines due to the inherent lack of reactivity of C-H bonds, this strategy is a significant area of ongoing research.
Umpolung Strategy via Pyridyl Phosphonium Salts
An innovative "umpolung" (polarity inversion) strategy provides a conceptually new way to functionalize the C-2 position. In this method, a pyridine-N-oxide reacts with triphenylphosphine to form a (pyridine-2-yl)phosphonium salt. This salt, upon activation with a base like DABCO, behaves as a 2-pyridyl nucleophile equivalent. This allows for selective C-2 functionalization by reaction with various electrophiles, completely avoiding the generation of unstable organometallic reagents. The protocol operates at ambient temperature and shows excellent tolerance for sensitive functional groups, enabling the synthesis of otherwise difficult-to-access compounds.
These advanced strategies represent the cutting edge of pyridine functionalization and offer compelling alternatives to traditional cross-coupling methods for the synthesis of complex 2-ethynylpyridine derivatives.
Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Ethynyl 3 Methylpyridine
Reactivity Profile of the Terminal Alkyne Functionality
The terminal alkyne is characterized by its acidic proton and the electron-rich carbon-carbon triple bond, which readily participates in addition, cycloaddition, and metal-catalyzed coupling reactions.
The 2-ethynylpyridine (B158538) moiety exhibits unique reactivity in hydrohalogenation reactions. nih.govnih.gov Unlike typical alkynes that undergo electrophilic addition, 2-ethynylpyridines can undergo nucleophilic addition. nih.gov The process is initiated by the protonation of the basic ring nitrogen by a hydrohalic acid (HX), forming a pyridinium (B92312) salt. nih.govacs.org This salt formation significantly increases the electrophilicity of the adjacent ethynyl (B1212043) group. The spatial proximity of the halide counteranion then facilitates a nucleophilic attack on the activated triple bond, leading to the formation of 2-(2-haloethenyl)pyridine derivatives in high yields. nih.govacs.org This method works efficiently for hydrochlorination, hydrobromination, and hydroiodination. acs.orgacs.org However, the reaction does not proceed with weaker acids like acetic acid due to insufficient acidity for salt formation. nih.govacs.org
Table 1: Theoretical Hydrohalogenation Reactions of 5-Chloro-2-ethynyl-3-methylpyridine
| Reagent | Product | Description |
| Hydrochloric Acid (HCl) | 5-chloro-2-(2-chloroethenyl)-3-methylpyridine | The reaction proceeds via formation of the pyridinium chloride salt, followed by nucleophilic addition of the chloride ion. nih.gov |
| Hydrobromic Acid (HBr) | 2-(2-bromoethenyl)-5-chloro-3-methylpyridine | Similar to hydrochlorination, this reaction yields the bromoethenyl derivative in excellent yields. acs.org |
| Hydroiodic Acid (HI) | 5-chloro-2-(2-iodoethenyl)-3-methylpyridine | Hydroiodination occurs smoothly, affording the corresponding iodoethenylpyridine. acs.org |
| Hydrofluoric Acid (HF) | No reaction | Although pyridinium salt formation occurs, the subsequent addition does not proceed, likely due to the low nucleophilicity of the fluoride (B91410) anion. acs.org |
The ethynyl group is an excellent participant in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. libretexts.org A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." In this reaction, the terminal alkyne of a 2-ethynylpyridine derivative reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. thieme-connect.com Research has shown that 2-ethynylpyridine itself can act as a promoter for the rapid copper(I) chloride-catalyzed reaction in water at room temperature, accommodating a variety of electron-rich, electron-poor, and sterically hindered substrates. thieme-connect.com This transformation is highly efficient and regioselective, providing a straightforward route to complex heterocyclic systems.
Table 2: Representative Azide-Alkyne Cycloaddition with this compound
| Azide Reactant | Product | Reaction Type |
| Benzyl Azide | 1-(benzyl)-4-(5-chloro-3-methylpyridin-2-yl)-1H-1,2,3-triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) thieme-connect.com |
| Phenyl Azide | 4-(5-chloro-3-methylpyridin-2-yl)-1-phenyl-1H-1,2,3-triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) thieme-connect.com |
| 1-Azido-4-nitrobenzene | 4-(5-chloro-3-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H-1,2,3-triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) thieme-connect.com |
The terminal C-H bond of the ethynyl group is readily functionalized through various transition-metal catalyzed reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org In this reaction, the terminal alkyne (in this case, this compound) is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction forms a new carbon-carbon bond, linking the pyridine (B92270) core to another aromatic or vinylic system via a new internal alkyne bridge. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgsigmaaldrich.com This specific transformation functionalizes the alkyne itself, leaving the chlorine atom on the pyridine ring available for subsequent reactions.
Transformations Involving the Halogen Substituent (Chlorine)
The chlorine atom at the C-5 position of the pyridine ring serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling and nucleophilic substitution reactions.
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation in modern organic synthesis. mdpi.comlibretexts.org
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl compounds. libretexts.orgorganic-chemistry.org In this reaction, the chlorine atom at the C-5 position of this compound can be coupled with an aryl or heteroaryl boronic acid (or its ester derivatives). organic-chemistry.orgmdpi.com The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. libretexts.orgorganic-chemistry.org This method is highly valued for its operational simplicity, mild conditions, and the commercial availability and stability of boronic acids. mdpi.com It allows for the direct linkage of the pyridine core to a wide array of other cyclic systems.
Table 3: Representative Suzuki Coupling Reactions of this compound
| Boronic Acid | Product | Catalyst/Base System (Typical) |
| Phenylboronic acid | 2-ethynyl-3-methyl-5-phenylpyridine | Pd(PPh₃)₄ / K₃PO₄ mdpi.com |
| 4-Methoxyphenylboronic acid | 2-ethynyl-5-(4-methoxyphenyl)-3-methylpyridine | Pd(OAc)₂ with SPhos or XPhos ligand / K₃PO₄ nih.gov |
| Thiophene-2-boronic acid | 2-ethynyl-3-methyl-5-(thiophen-2-yl)pyridine | Pd(PPh₃)₄ / K₃PO₄ mdpi.com |
| Indole-5-boronic acid | 5-(1H-indol-5-yl)-2-ethynyl-3-methylpyridine | SPhos Precatalyst / K₃PO₄ nih.gov |
Sonogashira Coupling: While the alkyne moiety can participate in Sonogashira coupling (as described in 3.1.3), the chlorine substituent can also serve as the halide partner in this reaction. wikipedia.org Here, this compound would react with a different terminal alkyne in the presence of palladium and copper catalysts. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a di-alkynyl pyridine derivative, effectively extending the conjugated system. The relative reactivity of the C-Cl bond versus other halides (I > Br > Cl) means that harsher conditions may be required compared to bromo- or iodo-pyridines. libretexts.org
Table 4: Representative Sonogashira Coupling Reactions of this compound (at C5-Cl)
| Terminal Alkyne | Product | Catalyst System (Typical) |
| Phenylacetylene | 2-ethynyl-3-methyl-5-(phenylethynyl)pyridine | Pd(PPh₃)₄, CuI, Amine Base wikipedia.orgorganic-chemistry.org |
| 1-Ethynyl-4-ethylbenzene | 5-((4-ethylphenyl)ethynyl)-2-ethynyl-3-methylpyridine | Pd(PPh₃)₄, CuI, THF/Et₃N soton.ac.uk |
| Propargyl alcohol | 3-(5-ethynyl-3-methylpyridin-2-yl)prop-2-yn-1-ol | Copper-free conditions with Pd catalyst possible researchgate.net |
Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the chlorine atom with a variety of nucleophiles, such as amines, alkoxides, or thiolates. youtube.com In the pyridine ring system, SNAr reactions proceed via an addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer complex). quimicaorganica.org The stability of this intermediate is key to the reaction's feasibility. For pyridines, nucleophilic attack is strongly favored at the C-2 and C-4 positions because the negative charge can be effectively delocalized onto the electronegative ring nitrogen atom through resonance. quimicaorganica.orgvaia.com
Attack at the C-3 or C-5 positions is significantly slower because resonance delocalization to the nitrogen is not possible. quimicaorganica.org Therefore, direct SNAr at the C-5 position of this compound is challenging and typically requires highly reactive nucleophiles, high temperatures, or further activation of the pyridine ring. The presence of the electron-withdrawing ethynyl group at C-2 may provide some, albeit modest, activation for this substitution compared to an unsubstituted chloropyridine.
Reactivity and Functionalization of the Methyl Group on the Pyridine Ring
The methyl group at the 3-position of the pyridine ring, analogous to the methyl group in 3-picoline, is a key site for functionalization. Its reactivity is influenced by the electronic effects of the other substituents on the ring. While the pyridine ring itself is electron-deficient, the methyl group can undergo a variety of transformations, primarily oxidation and halogenation.
Oxidation: The methyl group can be oxidized to various degrees, yielding products such as 3-(hydroxymethyl)pyridine, pyridine-3-carbaldehyde, and ultimately, nicotinic acid derivatives. mdpi.com The oxidation of 3-picoline is an industrially significant process, often catalyzed by metal complexes. For instance, oxidation with oxygen in the presence of catalysts like cobalt(II) acetate (B1210297), N-hydroxyphthalimide (NHPI), and organic bromides can achieve high conversion rates. mdpi.comresearchgate.net The reaction conditions, including temperature and pressure, can be tuned to favor specific oxidation products. mdpi.com Another established industrial method is the catalytic oxidative ammonolysis in the gaseous phase, which converts the methyl group into a nitrile, a precursor for other functional groups. mdpi.comwikipedia.org
The table below summarizes typical conditions and outcomes for the oxidation of 3-picoline, which serves as a model for the expected reactivity of the methyl group in this compound.
Table 1: Representative Oxidation Reactions of 3-Picoline
| Oxidizing Agent | Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Major Product(s) | Reference |
|---|---|---|---|---|---|---|
| Oxygen | Co(OAc)₂/NHPI/Organic Bromide | Acetic Acid | 110–210 | 1.0–3.0 | Nicotinic Acid, Pyridine-3-carbaldehyde | mdpi.com |
| Oxygen/Ammonia (B1221849) | V₂O₅ with promoters (e.g., TiO₂) | Gas Phase | 280–500 | up to 0.5 | 3-Cyanopyridine | mdpi.comresearchgate.net |
| Nitric Acid | None (Lonza process) | - | 190–270 | 2-8 | Nicotinic Acid | researchgate.net |
Functionalization via Deprotonation: The methyl group on a pyridine ring exhibits acidity, which is enhanced by electron-withdrawing groups. mdpi.com This allows for deprotonation by a strong base, such as butyllithium (B86547) (BuLi), to form an anionic intermediate. This nucleophilic species can then react with various electrophiles. For example, reaction with an alkyl halide like methyl bromide would lead to the formation of an ethyl group at the 3-position. chemicalforums.com This pathway provides a route for chain extension and the introduction of further functionality at the methyl position.
Intrinsic Reactivity of the Pyridine Heterocycle
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic character significantly influences its reactivity towards both electrophiles and nucleophiles.
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally much slower than on benzene. wikipedia.orgquimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack and can be protonated or coordinate to Lewis acids under typical reaction conditions, further increasing this deactivation. wikipedia.org When substitution does occur, it preferentially happens at the 3- (or meta) position, as the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the carbon adjacent to the electron-withdrawing nitrogen. quimicaorganica.orgaklectures.com
The substituents already present on the this compound ring further guide the position of any potential electrophilic attack. The directing effects are as follows:
Methyl group (at C3): Activating, ortho- and para-directing. libretexts.org
Chloro group (at C5): Deactivating, but ortho- and para-directing due to its ability to donate a lone pair of electrons through resonance. libretexts.org
Ethynyl group (at C2): Deactivating and meta-directing.
Pyridine Nitrogen: Strongly deactivating, meta-directing (to C3 and C5). quimicaorganica.org
Considering the combined influence of these groups on the already deactivated pyridine ring, predicting the outcome of an SEAr reaction is complex. The positions C4 and C6 are the most likely sites for substitution. The C4 position is ortho to the activating methyl group and meta to the deactivating chloro and ethynyl groups. The C6 position is para to the methyl group and ortho to the chloro group. The intrinsic deactivation of the pyridine ring means that harsh reaction conditions would be required, which might not be compatible with the ethynyl substituent. wikipedia.org In some cases, oxidation of the pyridine nitrogen to an N-oxide can activate the ring for electrophilic substitution, primarily at the 4-position, with the oxygen atom later being removable. wikipedia.orgrsc.org
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and react with electrophiles, most commonly alkyl halides, in a process known as quaternization or the Menschutkin reaction. researchgate.netresearchgate.net This reaction forms a positively charged pyridinium salt.
The rate and feasibility of quaternization are sensitive to the electronic nature of the substituents on the pyridine ring.
Electron-donating groups (like the methyl group) increase the nucleophilicity of the nitrogen and accelerate the reaction.
Electron-withdrawing groups (like the chloro and ethynyl groups) decrease the nitrogen's nucleophilicity and slow the reaction down. researchgate.net
In this compound, the activating effect of the C3-methyl group is counteracted by the deactivating effects of the C2-ethynyl and C5-chloro groups. Therefore, its reactivity in quaternization reactions would be expected to be somewhat attenuated compared to 3-picoline but likely still feasible with reactive alkylating agents. Studies on variously substituted pyridines have shown that quaternization can be achieved with a wide range of alkyl halides and other electrophiles. researchgate.netosti.govrsc.org The formation of pyridinium salts is a significant transformation, as it can enhance the π-electron delocalization of the system and activate the ring for other reactions. rsc.orgacs.org
Table 2: Factors Influencing Pyridine Quaternization
| Factor | Influence on Reaction Rate | Explanation | Reference(s) |
|---|---|---|---|
| Ring Substituents | Electron-donating groups increase rate; electron-withdrawing groups decrease rate. | Alters the nucleophilicity of the nitrogen atom. | researchgate.netresearchgate.net |
| Alkylating Agent | Reactivity order: R-I > R-Br > R-Cl. Steric hindrance in the alkyl halide can slow the reaction. | Relates to the leaving group ability of the halide and steric accessibility. | osti.gov |
| Solvent | Polar solvents can stabilize the charged transition state and products. | The reaction involves the formation of ionic species. | researchgate.net |
| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy. | google.com |
Role As a Core Scaffold in Advanced Chemical Synthesis
Building Block for Novel Heterocyclic Systems
The strategic placement of reactive sites—the chloro atom and the ethynyl (B1212043) group—on the 3-methylpyridine (B133936) scaffold makes 5-chloro-2-ethynyl-3-methylpyridine an ideal starting material for the synthesis of novel heterocyclic systems. These groups can be selectively targeted in subsequent reactions to build intricate, fused ring systems containing additional heteroatoms.
The ethynyl group at the C-2 position is particularly useful for constructing fused polycyclic systems through cyclization reactions. Traditional methods for creating such architectures often rely on the C-2 alkynylation of pyridine (B92270) N-oxides, which can then undergo further transformations. acs.orgacs.org The presence of the ethynyl moiety in this compound allows for direct entry into these synthetic pathways.
The development of molecules containing both nitrogen and sulfur is a significant area of research due to their wide-ranging biological activities and unique physicochemical properties. mdpi.comopenmedicinalchemistryjournal.comresearchgate.net The this compound scaffold provides reactive sites that can be exploited to introduce nitrogen and sulfur atoms, leading to the formation of complex heterocycles.
A prime example of this type of synthesis involves the reaction of a functionalized pyridine with sulfur-containing reagents. For example, a hydrazido-substituted pyridine can be treated with carbon disulfide (CS₂) in the presence of a base to yield a thioxo-triazolo-pyridine derivative. This reaction introduces both nitrogen and sulfur into a new fused ring system. mdpi.com The synthesis of 8-cyano-7-methyl-5-phenyl-2,3-dihydro-2-thioxo-1,2,4,triazolo-[4,3-a]-pyridine (20 ) showcases this transformation, affording the product in good yield (see Table 1). mdpi.com Another common method is the reaction with thiourea (B124793) to form fused pyrimidine (B1678525) rings containing a thione group. mdpi.com These established synthetic routes highlight the potential of a scaffold like this compound to serve as a precursor for a diverse array of N- and S-containing heterocyclic compounds.
Table 1: Synthesis of Fused Heterocyclic Systems from Pyridine Derivatives This table presents examples of cyclization reactions to form fused N- and S-containing heterocycles, illustrating synthetic pathways applicable to functionalized pyridines.
| Starting Material | Reagent(s) | Product | Fused System | Yield (%) | Ref |
|---|---|---|---|---|---|
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile (4) | Malononitrile (B47326) | 7-Amino-6-cyano-4-methyl-2-phenyl-1,8-naphthyridine (14) | 1,8-Naphthyridine (B1210474) | 70 | mdpi.com |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile (4) | Formic Acid | 5-Cyano-7-methyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (9) | Pyrido[2,3-d]pyrimidine | 65 | mdpi.com |
| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile (5) | Carbon Disulfide, KOH | 8-Cyano-7-methyl-5-phenyl-2,3-dihydro-2-thioxo-1,2,4,triazolo-[4,3-a]-pyridine (20) | Thioxo-1,2,4-triazolo-pyridine | 72 | mdpi.com |
Precursor for Research in Organic Electronics and Advanced Materials
The field of organic electronics utilizes π-conjugated organic materials for applications in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OSCs), and organic light-emitting diodes (OLEDs). frontiersin.orgrsc.orgbeilstein-journals.org Heterocyclic compounds, particularly those containing ethynyl groups, are of great interest as building blocks for these materials due to their tunable electronic properties and processability.
The 2-ethynylpyridine (B158538) moiety, a core feature of this compound, has been shown to be a valuable ligand in the design of emissive transition metal complexes. For example, platinum(II) complexes incorporating 2-ethynylpyridine ligands are used to tune the optical properties of the material. mdpi.com Specifically, the use of an electron-deficient pyridine ring can lead to a blue-shift in the emission wavelength, a desirable characteristic for certain OLED applications. As shown in Table 2, a platinum complex with a 2-ethynylpyridine ligand, tbpyPt(C₂2-py)₂ , has an emission maximum at 520 nm. mdpi.com Replacing this with the even more electron-deficient 2-ethynylpyrimidine (B1314018) ligand blue-shifts the emission to 512 nm. mdpi.com This demonstrates that the ethynylpyridine unit is an effective component for modulating the photophysical properties of advanced materials. The synthetic accessibility of this compound makes it a promising precursor for creating novel ligands and polymers for the next generation of organic electronic devices.
Table 2: Emission Properties of Platinum(II) Complexes with Ethynyl Ligands This table illustrates how the choice of an ethynyl-heterocycle ligand influences the emission wavelength of a platinum(II) complex, a key parameter in materials for organic electronics.
| Complex | Heterocyclic Ligand | Emission λₘₐₓ (nm) | Ref |
|---|---|---|---|
| tbpyPt(C₂2-py)₂ | 2-Ethynylpyridine | 520 | mdpi.com |
| tbpyPt(C₂pym)₂ | 2-Ethynylpyrimidine | 512 | mdpi.com |
Intermediate in Agrochemical Research and Development
Pyridine-based compounds are fundamentally important in the agrochemical industry, forming the core of many modern fungicides, herbicides, and insecticides. agropages.comepo.org Specifically, chlorinated and functionalized derivatives of 3-methylpyridine (also known as 3-picoline) are critical intermediates for producing highly effective, low-toxicity pesticides. agropages.comsemanticscholar.org
The presence of the 2-ethynyl group on the this compound scaffold provides a reactive handle for further derivatization, aligning with the "Intermediate Derivatization Methods" approach used in modern agrochemical discovery. epo.org Patents for novel pesticides frequently describe pyridine structures with a wide range of substituents, including alkynyl groups, attached to the core ring. epo.orggoogle.comgoogle.com This indicates that a building block like this compound is an ideal candidate for synthesizing new active ingredients, allowing chemists to readily explore new chemical space by modifying the ethynyl group through reactions like click chemistry, coupling reactions, or cyclizations.
Table 3: Agrochemicals Derived from the 3-Methylpyridine Core This table lists prominent agrochemicals that are synthesized from intermediates based on the 3-methylpyridine scaffold, underscoring the industrial relevance of this chemical family.
| Intermediate | Derived Agrochemical | Type | Ref |
|---|---|---|---|
| 2-Chloro-3-methylpyridine | Flazasulfuron | Herbicide | agropages.comgoogle.com |
| 2-Chloro-3-methylpyridine | Nicosulfuron | Herbicide | google.com |
| 2-Chloro-3-methylpyridine | Diflufenican | Herbicide | google.com |
| 2-Chloro-5-methylpyridine | Imidacloprid | Insecticide | agropages.com |
| 2-Chloro-5-methylpyridine | Acetamiprid | Insecticide | agropages.com |
Computational and Theoretical Investigations of 5 Chloro 2 Ethynyl 3 Methylpyridine and Derivatives
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing novel compounds. These methods offer deep insights into molecular structure and reactivity from first principles.
A key component of electronic structure analysis is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. wikipedia.orgresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For 5-chloro-2-ethynyl-3-methylpyridine, the HOMO is expected to be distributed across the electron-rich pyridine (B92270) ring and the ethynyl (B1212043) group, while the LUMO would likely be centered on the pyridine ring, influenced by the electron-withdrawing chloro substituent.
Table 1: Conceptual Frontier Molecular Orbital (FMO) Analysis for this compound
| Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | A higher energy value suggests stronger electron-donating capability, making the molecule susceptible to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | A lower energy value indicates a greater propensity to accept electrons, suggesting reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher polarizability and greater chemical reactivity. researchgate.net |
| Orbital Distribution | The spatial location of the HOMO and LUMO on the molecule. | Predicts the most probable sites for electrophilic and nucleophilic reactions. |
Quantum chemical calculations can quantify the reactivity of different atomic sites within a molecule through various reactivity descriptors. researchgate.net These indices, derived from the electronic structure, help predict how the molecule will interact with other reagents. Key reactivity indices include:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
By calculating these values and mapping the molecular electrostatic potential (MEP), which shows the charge distribution, researchers can identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the nitrogen atom of the pyridine ring and the ethynyl group are potential sites for electrophilic attack, while the carbon atoms attached to the nitrogen and chlorine are likely sites for nucleophilic attack. researchgate.net
Furthermore, computational methods can be used to model entire reaction mechanisms. nih.gov By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy barriers for different potential reaction pathways. This allows for the prediction of the most favorable mechanistic route for a given transformation, providing insights that are invaluable for synthetic planning. researchgate.netnih.gov
Molecular Modeling and Docking Simulations (focused on interaction mechanisms)
Molecular modeling, and specifically docking simulations, are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. nih.gov This is particularly relevant in drug discovery, where pyridine derivatives have shown activity against various targets. nih.govmdpi.com
The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy. The simulation calculates a "docking score," which estimates the binding affinity, and predicts the binding mode, including key interactions like hydrogen bonds and hydrophobic contacts. mdpi.commdpi.com For instance, studies on similar chloro-pyridine compounds have used docking to understand their binding to targets like telomerase and phosphatidylinositol 3-kinase (PI3Kα), identifying crucial amino acid residues involved in the interaction. nih.govmdpi.commdpi.com
While specific docking studies on this compound are not widely published, its structure suggests potential interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, the ethynyl group could engage in π-stacking or act as a weak hydrogen bond donor, and the chloro and methyl groups can participate in hydrophobic or halogen-bonding interactions. Docking simulations would be a critical first step in evaluating its potential as a bioactive agent against various protein targets.
Table 2: Illustrative Data from a Hypothetical Docking Simulation
| Parameter | Description | Example Finding |
| Target Protein | The biological macromolecule being investigated. | PI3Kα (Phosphatidylinositol 3-kinase) mdpi.commdpi.com |
| Binding Energy | An estimation of the binding affinity (e.g., in kcal/mol). Lower values indicate stronger binding. | -8.5 kcal/mol |
| Interacting Residues | Specific amino acids in the protein's active site that form contacts with the ligand. | Val851, Lys802, Asp933 |
| Hydrogen Bonds | Key stabilizing interactions where a hydrogen atom is shared between donor and acceptor groups. | Pyridine nitrogen with the backbone NH of Val851. |
| Hydrophobic Interactions | Interactions between nonpolar groups. | Methyl group with the side chains of Leu799 and Ala805. |
| Other Interactions | e.g., Halogen bonds, π-π stacking. | Chlorine atom forming a halogen bond with a backbone carbonyl oxygen. |
Prediction and Analysis of Spectroscopic Features (e.g., NMR, IR)
Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. nanobioletters.com
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nanobioletters.commdpi.com These computed frequencies correspond to the stretching and bending of bonds and can be correlated with the peaks observed in an experimental IR spectrum. While harmonic frequency calculations are standard, newer machine learning models are emerging that can predict anharmonic effects, offering even greater accuracy. arxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nanobioletters.com The calculated chemical shifts are then compared to experimental spectra to aid in signal assignment and confirm the molecular structure.
For this compound, computational predictions would be essential for distinguishing between the different aromatic protons and carbons in the NMR spectra and for assigning the characteristic C≡C and C-Cl vibrations in the IR spectrum.
Table 3: Example of Predicted vs. Experimental Spectroscopic Data
| Spectroscopy | Predicted Value (Computational) | Experimental Value | Assignment |
| IR Frequency | ~2105 cm⁻¹ | 2110 cm⁻¹ | C≡C (alkyne) stretch |
| IR Frequency | ~1575 cm⁻¹ | 1570 cm⁻¹ | C=C/C=N (pyridine ring) stretch |
| ¹H NMR Shift | δ ~7.8 ppm | δ 7.75 ppm | Pyridine ring proton (H4) |
| ¹³C NMR Shift | δ ~145 ppm | δ 144.8 ppm | Pyridine ring carbon (C2, attached to alkyne) |
| ¹³C NMR Shift | δ ~85 ppm | δ 84.5 ppm | Alkyne carbon (C≡CH) |
Solid-State Structure Analysis and Intermolecular Interactions via Computational Methods
While X-ray crystallography provides the definitive solid-state structure, computational methods are used to analyze the non-covalent interactions that govern how molecules pack together in a crystal lattice. mdpi.com These interactions are critical for determining physical properties like melting point and solubility.
For this compound, several types of intermolecular interactions are possible:
Hydrogen Bonding: The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor, potentially interacting with the nitrogen atom of a neighboring pyridine ring.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with an electron-rich region of an adjacent molecule, such as the pyridine nitrogen or the π-system of the alkyne. nih.gov
π-π Stacking: The aromatic pyridine rings can stack on top of each other, stabilized by van der Waals forces.
Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) analysis can be used to visualize, characterize, and quantify the strength of these subtle interactions. mdpi.com These analyses identify bond critical points (BCPs) between interacting atoms and help to distinguish between strong attractive forces (like hydrogen bonds) and weaker van der Waals contacts. mdpi.com
Table 4: Computational Methods for Analyzing Intermolecular Interactions
| Interaction Type | Description | Relevant Computational Method |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom (e.g., N, O). | QTAIM, NBO, MEP Analysis |
| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. | QTAIM, MEP Analysis |
| π-π Stacking | An attractive interaction between the π-electron clouds of aromatic rings. | RDG Analysis, Supramolecular Approach (Interaction Energy) |
| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | RDG Analysis |
Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-chloro-2-ethynyl-3-methylpyridine, ¹H and ¹³C NMR spectroscopy would offer a complete picture of its molecular structure.
Although specific experimental NMR data for this compound is not widely available in published literature, the expected chemical shifts and coupling constants can be predicted based on the electronic environment of the protons and carbons in the molecule.
Expected ¹H NMR Spectral Features:
Aromatic Protons: The pyridine (B92270) ring contains two aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing chloro and ethynyl (B1212043) groups and the electron-donating methyl group.
Methyl Protons: A singlet corresponding to the three protons of the methyl group would be observed, with its chemical shift influenced by its position on the pyridine ring.
Ethynyl Proton: A singlet for the acetylenic proton would be present, typically in a distinct region of the spectrum.
Expected ¹³C NMR Spectral Features:
Pyridine Carbons: Five distinct signals would correspond to the carbons of the pyridine ring. The carbons attached to the chloro, ethynyl, and methyl groups would show characteristic shifts.
Methyl Carbon: A signal for the methyl carbon would be observed in the aliphatic region.
Ethynyl Carbons: Two signals corresponding to the sp-hybridized carbons of the ethynyl group would be present.
The precise chemical shifts and coupling patterns would definitively confirm the substitution pattern of the pyridine ring and the presence of all functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Predicted mass spectrometry data for this compound is available and provides valuable insight into its expected behavior under mass spectrometric analysis. uni.lu
Predicted Mass Spectrometry Data for this compound:
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 152.02616 |
| [M+Na]⁺ | 174.00810 |
| [M-H]⁻ | 150.01160 |
| [M+NH₄]⁺ | 169.05270 |
| [M+K]⁺ | 189.98204 |
| [M]⁺ | 151.01833 |
Data sourced from PubChem. uni.lu
The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum would be expected to show losses of characteristic fragments such as the chlorine atom, the methyl group, and cleavage of the ethynyl group, further corroborating the proposed structure.
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its specific structural features.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡C-H stretch (alkyne) | ~3300 |
| C≡C stretch (alkyne) | ~2100-2260 |
| C=C and C=N stretch (aromatic pyridine ring) | ~1400-1600 |
| C-H stretch (aromatic and methyl) | ~2850-3100 |
| C-Cl stretch | ~600-800 |
X-ray Diffraction (XRD) for Definitive Solid-State Structure Determination
Currently, there are no published crystal structure data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible databases. If a suitable single crystal could be grown, XRD analysis would provide unequivocal proof of its structure and reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.
Chromatographic Techniques for Separation, Identification, and Purity Analysis (e.g., HPLC, TLC)
Chromatographic techniques are essential for the separation of compounds from a mixture, for their identification, and for the assessment of purity. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used methods in this regard.
While specific, validated HPLC or TLC methods for this compound are not detailed in scientific literature, general principles can be applied for method development.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method would likely be suitable for the analysis of this compound.
Typical HPLC Parameters:
| Parameter | Description |
| Column | C18 (octadecylsilyl) stationary phase |
| Mobile Phase | A gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), possibly with a modifier like formic acid or trifluoroacetic acid. |
| Detection | UV detection at a wavelength where the pyridine chromophore absorbs, likely in the range of 254-280 nm. |
| Retention Time | The time it takes for the compound to elute from the column, which would be a characteristic value under specific conditions. |
HPLC analysis would be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.
Thin-Layer Chromatography (TLC):
TLC is a simple and rapid technique for monitoring reaction progress and assessing purity.
Typical TLC Parameters:
| Parameter | Description |
| Stationary Phase | Silica gel or alumina (B75360) plates. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). |
| Visualization | Under UV light (254 nm) or by using a staining agent. |
| Rf Value | The ratio of the distance traveled by the compound to the distance traveled by the solvent front, a characteristic value for a given solvent system. |
By developing appropriate chromatographic methods, the identity and purity of this compound can be reliably established.
Emerging Research Perspectives and Future Directions for 5 Chloro 2 Ethynyl 3 Methylpyridine
The trifunctional scaffold of 5-chloro-2-ethynyl-3-methylpyridine presents a molecule of significant interest for future chemical exploration. Its unique arrangement of a halogen, an alkyne, and a methyl group on a pyridine (B92270) ring offers a versatile platform for developing novel molecular architectures and materials. The convergence of these functional groups opens up avenues for innovative research in diversity-oriented synthesis, sustainable chemistry, novel reaction pathways, and materials science.
Q & A
Q. What are the common synthetic routes for preparing 5-chloro-2-ethynyl-3-methylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : A key approach involves Sonogashira coupling between 5-chloro-3-methyl-2-iodopyridine and trimethylsilylacetylene under palladium catalysis. The reaction typically requires a copper(I) co-catalyst, inert atmosphere (e.g., nitrogen), and solvents like THF or DMF. Post-reaction, deprotection of the trimethylsilyl group yields the ethynyl substituent. Variations in catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), temperature (60–100°C), and solvent polarity significantly impact yield and side-product formation . Alternative routes may use direct ethynylation via nucleophilic substitution, though this is less common due to competing side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ethynyl group (C≡CH signal at δ ~2.5–3.5 ppm in ¹H; δ ~70–85 ppm in ¹³C) and chlorine/methyl substituents.
- FTIR : Confirms C≡C stretch (~2100 cm⁻¹) and aromatic C-Cl (~550–650 cm⁻¹).
- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]⁺ at m/z 167.6).
- X-ray Crystallography : Resolves ambiguities in regiochemistry and bond angles, as demonstrated in structurally similar pyridine derivatives .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats, safety goggles) to avoid inhalation or skin contact.
- Store under inert gas (argon) at 2–8°C to prevent degradation.
- Avoid dust formation during handling; employ wet methods for transfers .
Advanced Research Questions
Q. How can researchers optimize the Sonogashira coupling to introduce the ethynyl group while minimizing side reactions?
- Methodological Answer :
- Catalyst System : Optimize Pd/Cu ratios (e.g., Pd(PPh₃)₂Cl₂ with CuI) to suppress homocoupling.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Protecting Groups : Trimethylsilyl (TMS) protection of the ethynyl group reduces reactivity with nucleophiles, improving regioselectivity .
Q. How should discrepancies in spectral data (e.g., NMR shifts) be resolved during structural confirmation?
- Methodological Answer :
- Compare experimental data with DFT-computed spectra (e.g., using Gaussian or ORCA software) to validate assignments.
- Perform 2D NMR (e.g., HSQC, HMBC) to correlate protons and carbons, resolving ambiguities in substituent positions.
- Cross-reference with structurally analogous compounds, such as 5-chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine, to identify expected deviations .
Q. What strategies can mitigate instability of this compound in aqueous environments?
- Methodological Answer :
- Conduct accelerated stability studies under varied pH (1–13) and temperature (25–60°C) using HPLC to monitor degradation.
- Introduce protective functional groups (e.g., acetylated ethynyl derivatives) to shield reactive sites.
- Stabilize formulations via lyophilization or encapsulation in cyclodextrins .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing chlorine and ethynyl groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at specific positions.
- Use Hammett substituent constants (σ values) to predict reactivity trends. For example, the chlorine substituent (σ ~0.23) enhances electrophilicity at the 2- and 4-positions, facilitating Suzuki-Miyaura couplings .
Q. What computational methods are suitable for predicting the bioactivity of derivatives of this compound?
- Methodological Answer :
- Employ molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinases).
- Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity.
- Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Data Contradiction Analysis
Q. How should conflicting reports on the compound’s solubility in polar vs. nonpolar solvents be reconciled?
- Methodological Answer :
- Systematically test solubility in solvents (e.g., DMSO, ethanol, hexane) using gravimetric analysis or UV-Vis spectroscopy.
- Consider polymorphism or impurities (e.g., residual catalysts) as confounding factors. Cross-check with purity data (HPLC >98%) from independent sources .
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer :
- Analyze procedural variables: catalyst batch variability, solvent anhydrousness, or reaction time.
- Reproduce experiments with controlled conditions (e.g., glovebox for moisture-sensitive steps) and document deviations.
- Use design of experiments (DoE) to identify critical factors (e.g., temperature, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
